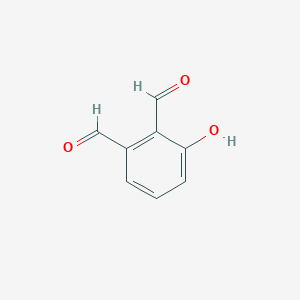

3-Hydroxyphthalaldehyde

Description

For context, phthalaldehyde derivatives are often used as crosslinking agents or chelators in metal coordination .

Properties

CAS No. |

73289-89-1 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

3-hydroxyphthalaldehyde |

InChI |

InChI=1S/C8H6O3/c9-4-6-2-1-3-8(11)7(6)5-10/h1-5,11H |

InChI Key |

DWTFHAFMPRANQN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)C=O)C=O |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C=O)C=O |

Synonyms |

3-HB-DA 3-hydroxybenzene-1,2-dicarbaldehyde |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for 3-Hydroxyphthalaldehyde is absent, comparisons can be inferred from structurally related aldehydes in the evidence:

Table 1: Structural and Hazard Comparison of Selected Aldehydes

Key Observations :

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., chlorine in 3-Chlorobenzaldehyde) enhance electrophilicity at the aldehyde group, increasing reactivity in nucleophilic additions .

- Hydroxy groups (as in 2-Hydroxy-5-methylisophthalaldehyde) may facilitate chelation with transition metals, useful in catalysis .

Hazard Profiles: Halogenated aldehydes (e.g., 3-Chlorobenzaldehyde) exhibit significant irritancy, requiring stringent safety protocols . Non-halogenated derivatives (e.g., 3-Ethynylbenzaldehyde) have less documented toxicity but still demand caution .

Functional Group Synergy :

- Compounds with multiple aldehyde groups (e.g., phthalaldehyde derivatives) often serve as crosslinkers in polymer chemistry, though this is speculative for this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.